molecular formula C25H24BrNO5S B4301040 2-(4-bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate

2-(4-bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate

Cat. No. B4301040
M. Wt: 530.4 g/mol
InChI Key: DNIANRPMXZTJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPOE-MPS and has been synthesized using various methods.

Mechanism of Action

BPOE-MPS inhibits HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to increased acetylation of histones and the activation of gene expression. BPOE-MPS has been found to be selective for HDACs and does not inhibit other enzymes that play a role in gene regulation.
Biochemical and Physiological Effects:
BPOE-MPS has been found to have various biochemical and physiological effects, including the activation of tumor suppressor genes, the induction of cell cycle arrest, and the inhibition of angiogenesis. BPOE-MPS has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BPOE-MPS has several advantages for lab experiments, including its high potency and selectivity for HDACs. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research related to BPOE-MPS, including the development of more efficient synthesis methods, the investigation of its potential applications in epigenetic therapy, and the exploration of its effects on other enzymes involved in gene regulation. Additionally, the potential use of BPOE-MPS as a diagnostic tool for cancer and other diseases is an area that warrants further investigation.
Conclusion:
In conclusion, BPOE-MPS is a chemical compound that has gained attention in the scientific community due to its potential applications in research related to cancer, inflammation, and neurodegenerative diseases. Its ability to inhibit HDACs and activate gene expression makes it a promising candidate for the development of new therapies. Further research is needed to fully understand the biochemical and physiological effects of BPOE-MPS and its potential applications in various fields.

Scientific Research Applications

BPOE-MPS has been found to be a potent inhibitor of histone deacetylases (HDACs) and has been used in various research studies related to cancer, inflammation, and neurodegenerative diseases. HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, which can lead to the repression of gene expression. BPOE-MPS has been found to inhibit the activity of HDACs, leading to increased acetylation of histones and the activation of gene expression.

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-[benzenesulfonyl(methyl)amino]-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrNO5S/c1-27(33(30,31)23-10-6-3-7-11-23)17-21(19-8-4-2-5-9-19)16-25(29)32-18-24(28)20-12-14-22(26)15-13-20/h2-15,21H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIANRPMXZTJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CC(=O)OCC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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